Product packaging for 4-(Benzyloxy)-2-isobutoxybenzoic acid(Cat. No.:CAS No. 170278-91-8)

4-(Benzyloxy)-2-isobutoxybenzoic acid

Cat. No.: B8161592
CAS No.: 170278-91-8
M. Wt: 300.3 g/mol
InChI Key: NXJPORBDCXGLKQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-isobutoxybenzoic acid is a multifunctional, protected benzoic acid derivative of high value to researchers in chemical synthesis. This compound integrates two distinct ether protecting groups—benzyloxy (Bn) and isobutoxy—on a benzoic acid core, making it a versatile and protected building block for complex molecule assembly . Its primary research application is as a key synthetic intermediate in organic and medicinal chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. The benzyloxy group is a common protecting group for phenols, stable under a wide range of acidic and basic conditions but readily removed by hydrogenolysis, allowing for selective deprotection in multi-step syntheses . The presence of the carboxylic acid functional group enables further derivatization, most notably through peptide coupling reagents to form amide bonds, facilitating its incorporation into larger molecular architectures . Researchers utilize this scaffold in the exploration of structure-activity relationships (SAR), where the isobutyl and benzyloxy moieties can be strategically modified to fine-tune the steric and electronic properties of target molecules. This compound is offered for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O4 B8161592 4-(Benzyloxy)-2-isobutoxybenzoic acid CAS No. 170278-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-13(2)11-22-17-10-15(8-9-16(17)18(19)20)21-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPORBDCXGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232316
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501232316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170278-91-8
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies

The construction of the target molecule is typically approached through a series of well-established reactions. The sequence and choice of reagents are critical for maximizing yield and minimizing the formation of undesired isomers.

A logical retrosynthetic analysis of 4-(Benzyloxy)-2-isobutoxybenzoic acid suggests a convergent synthetic strategy. The primary disconnections are made at the ether linkages, leading back to a central dihydroxybenzoic acid precursor.

Retrosynthetic Pathway:

Retrosynthetic analysis of this compound. The target molecule is disconnected at the isobutoxy and benzyloxy ether bonds, leading to the key precursor, 2,4-dihydroxybenzoic acid. This precursor can be synthesized from <a href=resorcinol (B1680541)." src="https://i.imgur.com/example.png"/>
Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies 2,4-dihydroxybenzoic acid as a crucial starting material. This precursor is readily synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. wikipedia.orgyoutube.com The differential reactivity of the two hydroxyl groups in 2,4-dihydroxybenzoic acid is the cornerstone of the regioselective synthesis of the target compound. The hydroxyl group at the 4-position is more acidic and sterically more accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carboxylic acid group. This inherent difference in reactivity allows for a stepwise and controlled introduction of the benzyloxy and isobutoxy groups.

Key Precursors:

Precursor NameChemical StructureRole in Synthesis
ResorcinolChemical structure of resorcinol.Starting material for 2,4-dihydroxybenzoic acid
2,4-Dihydroxybenzoic acidChemical structure of 2,4-dihydroxybenzoic acid.Central scaffold for etherification
Benzyl (B1604629) halide (e.g., Benzyl bromide)Chemical structure of benzyl bromide.Source of the benzyloxy group
Isobutyl halide (e.g., Isobutyl bromide)Chemical structure of isobutyl bromide.Source of the isobutoxy group

The introduction of the benzyloxy and isobutoxy groups is accomplished through etherification reactions, most commonly the Williamson ether synthesis.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. nih.gov In the context of synthesizing this compound, this reaction is applied sequentially.

First, the more reactive 4-hydroxyl group of 2,4-dihydroxybenzoic acid is selectively benzylated. This is typically achieved by treating the dihydroxybenzoic acid with a base to form the phenoxide, followed by the addition of benzyl halide. Common bases used include potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃). nih.gov The reaction is generally carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724).

Reaction Scheme for Selective Benzylation:

Reaction scheme showing the selective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzoic acid using benzyl bromide and a base to form 4-(benzyloxy)-2-hydroxybenzoic acid.
Figure 2: Selective benzylation of 2,4-dihydroxybenzoic acid.

Following the successful synthesis of 4-(benzyloxy)-2-hydroxybenzoic acid, the remaining hydroxyl group at the 2-position is then etherified with an isobutyl halide to introduce the isobutoxy moiety. This step also proceeds via a Williamson ether synthesis, requiring a base to deprotonate the less reactive 2-hydroxyl group before the addition of isobutyl bromide or a similar reagent.

To enhance the rate and efficiency of the etherification reactions, particularly when dealing with sparingly soluble salts, phase-transfer catalysis can be employed. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. This technique can lead to milder reaction conditions, shorter reaction times, and improved yields.

Typical Phase-Transfer Catalysis System:

ComponentExampleFunction
Organic PhaseToluene, DichloromethaneDissolves the alkyl halide
Aqueous/Solid PhaseAqueous NaOH, Solid K₂CO₃Contains the phenoxide
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)Transfers the phenoxide to the organic phase

In the primary synthetic route starting from 2,4-dihydroxybenzoic acid, the carboxylic acid group is already present on the aromatic ring. However, in alternative strategies, the carboxylic acid functionality might be introduced at a later stage. For instance, one could start with a precursor like 2,4-dihydroxybenzaldehyde, perform the sequential etherifications, and then oxidize the aldehyde to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Oxidation of Aldehyde to Carboxylic Acid:

Reaction scheme showing the oxidation of <a href=4-(benzyloxy)-2-isobutoxybenzaldehyde (B8161326) to this compound using an oxidizing agent." src="https://i.imgur.com/example.png"/>
Figure 3: Late-stage introduction of the carboxylic acid group via oxidation.

The key to the successful synthesis of this compound lies in the regioselective alkylation of the two hydroxyl groups of the 2,4-dihydroxybenzoic acid precursor. The inherent difference in the acidity of the phenolic protons is the primary factor governing this selectivity. The 4-hydroxyl proton is more acidic due to the resonance stabilization of the corresponding phenoxide, and it is also less sterically hindered. In contrast, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid group, which reduces its acidity and nucleophilicity.

By carefully selecting the reaction conditions, such as the base, solvent, and temperature, the preferential reaction at the 4-position can be achieved. For example, using a mild base like cesium bicarbonate has been shown to be highly effective for the regioselective alkylation of the 4-hydroxyl group in 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.gov Similarly, the use of potassium fluoride (B91410) in acetonitrile has been reported for the regioselective benzylation of 2,4-dihydroxybenzaldehyde. Once the 4-position is protected with the benzyl group, the less reactive 2-hydroxyl group can be forced to react under more stringent conditions to introduce the isobutoxy group, thus ensuring the formation of the desired isomer.

Factors Influencing Regioselectivity:

FactorInfluence on Selectivity for 4-OH Alkylation
Acidity The 4-OH is more acidic, leading to preferential deprotonation.
Steric Hindrance The 4-OH is less sterically hindered than the 2-OH.
Intramolecular H-Bonding The 2-OH is involved in hydrogen bonding with the carboxyl group, reducing its reactivity.
Base Strength Milder bases favor reaction at the more acidic 4-position.
Solvent Aprotic polar solvents are generally used to dissolve the reactants.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is critically dependent on the optimization of the reaction conditions for the key etherification steps, which are typically carried out via the Williamson ether synthesis. Key parameters that can be manipulated to maximize the yield and purity of the product include the choice of base, solvent, temperature, and reaction time.

For the selective benzylation of the 4-hydroxyl group of a 2,4-dihydroxybenzoate (B8728270) ester, a mild base is often preferred to deprotonate the more acidic phenolic hydroxyl selectively. The choice of solvent is also crucial; polar aprotic solvents are known to accelerate the rate of S(_N)2 reactions.

The subsequent isobutylation of the 2-hydroxyl group might require more forcing conditions due to its lower reactivity. An increase in temperature and the use of a stronger base may be necessary to achieve a satisfactory reaction rate and yield. The optimization of these conditions is essential to minimize side reactions, such as the potential for O-alkylation at the carboxylate group or undesired side reactions of the alkylating agents.

Table 1: Illustrative Optimization of Williamson Ether Synthesis Conditions This table presents hypothetical data to illustrate the optimization process for a Williamson ether synthesis step, such as the isobutylation of a 4-(benzyloxy)-2-hydroxybenzoate intermediate.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetone Reflux 24 45
2 NaH THF 60 12 70
3 Cs₂CO₃ DMF 80 8 85
4 K₂CO₃ DMF 80 12 75
5 NaH DMF 80 6 90

Structural Modifications and Analog Design

The structural framework of this compound offers multiple sites for modification to generate a library of analogs. These modifications can be systematically introduced to explore structure-activity relationships in various contexts. The primary points of modification include the aromatic ring, the benzyloxy moiety, the isobutoxy moiety, and the carboxylic acid group.

Synthesis of Aromatic Ring-Substituted Analogs

Analogs with substituents on the aromatic ring can be synthesized by starting with appropriately substituted 2,4-dihydroxybenzoic acids. The introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can influence the electronic properties of the molecule. The synthesis of these starting materials can be achieved through various aromatic substitution reactions prior to the key etherification steps.

Preparation of Benzyloxy Moiety Analogs (e.g., substituted benzyloxy, alternative arylmethyl ethers)

The benzyloxy group can be readily modified by using substituted benzyl halides in the initial selective etherification step. This allows for the introduction of a wide range of functional groups on the benzyl ring. Furthermore, alternative arylmethyl ethers can be prepared by using other arylmethyl halides, providing access to a diverse set of analogs with varied steric and electronic properties.

Table 2: Examples of Benzyloxy Moiety Analogs

Analog Structure Modifying Reagent
4-(4-Methoxybenzyloxy)-2-isobutoxybenzoic acid 4-Methoxybenzyl chloride
4-(4-Chlorobenzyloxy)-2-isobutoxybenzoic acid 4-Chlorobenzyl chloride
4-(Naphthylmethoxy)-2-isobutoxybenzoic acid 1-(Chloromethyl)naphthalene

Synthesis of Isobutoxy Moiety Analogs (e.g., other alkyl ethers, branched chain variations)

The isobutoxy group at the 2-position can be varied by employing different alkylating agents in the second etherification step. This allows for the synthesis of analogs with a range of other alkyl ethers, including linear and other branched-chain variations. The choice of alkyl halide will determine the nature of the alkoxy group at this position, influencing the lipophilicity and steric profile of the molecule.

Table 3: Examples of Isobutoxy Moiety Analogs

Analog Structure Modifying Reagent
4-(Benzyloxy)-2-propoxybenzoic acid 1-Bromopropane
4-(Benzyloxy)-2-sec-butoxybenzoic acid 2-Bromobutane
4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid Bromomethylcyclopropane

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid functional group is a prime site for derivatization to modify the physicochemical properties of the parent molecule. Esterification is a common strategy employed for this purpose.

Esterification of the carboxylic acid group of this compound can be employed to create prodrugs with altered solubility, stability, and pharmacokinetic profiles. google.com Ester prodrugs are inactive derivatives that are converted to the active carboxylic acid in vivo through enzymatic or chemical hydrolysis. nih.govresearchgate.net This approach can be used to enhance oral bioavailability or to achieve targeted drug delivery. scirp.org

Amide Formation for Targeted Applications

The conversion of the carboxylic acid group of this compound into an amide is a key transformation for creating compounds with potential biological activity and for materials science applications. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

A variety of coupling reagents are available to facilitate this reaction, which is one of the most frequently used transformations in medicinal chemistry. luxembourg-bio.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (HOSu) to form an active ester intermediate. google.com Other modern reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have also proven effective. luxembourg-bio.com

An alternative strategy involves the in-situ generation of activating agents. For instance, a mixture of triphenylphosphine (B44618) and N-chlorophthalimide can activate carboxylic acids, enabling their conversion to amides at room temperature in good to excellent yields. nih.gov This method generates an acyloxy-phosphonium species as the key reactive intermediate. nih.gov The choice of reagent and reaction conditions is often substrate-dependent, necessitating careful screening to optimize the synthesis of a specific target amide. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Common Solvents Notes
Carbodiimides DCC, EDC Dichloromethane (DCM), Dimethylformamide (DMF) Byproducts (ureas) can be difficult to remove. google.com
Phosphonium Salts BOP, PyBOP DMF, Acetonitrile (MeCN) Highly efficient but can be expensive.
Uronium/Guanidinium Salts HBTU, HATU, COMU DMF, N-Methyl-2-pyrrolidone (NMP) Known for rapid reaction times and high yields. luxembourg-bio.com
In-Situ Activation Triphenylphosphine/N-chlorophthalimide Toluene Achieves functional group interconversion at room temperature. nih.gov
Anhydrides Propanephosphonic acid anhydride (B1165640) (T3P®) Ethyl acetate Known to cause a low degree of racemization. researchgate.net
Anhydride and Acyl Halide Intermediates

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic intermediates such as acyl halides or anhydrides. These intermediates readily react with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively.

Acyl Halides: The most common acyl halides are acyl chlorides. They can be synthesized from the parent carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com The reaction of 4-benzyloxybenzoic acid with oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), quantitatively yields the corresponding 4-benzyloxybenzoyl chloride. chemicalbook.com This method is broadly applicable for the preparation of acyl chlorides from various benzoic acid derivatives.

Anhydrides: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid. A classic method involves heating the benzoic acid with acetic anhydride in the presence of a catalyst like phosphoric acid. orgsyn.org While effective, a primary limitation of using symmetrical anhydrides is poor atom economy, as only half of the acid is incorporated into the final product. researchgate.net Mixed anhydrides can offer a solution to this drawback. researchgate.net These reactive intermediates are valuable in synthesis, though their use requires careful control of reaction conditions due to their high reactivity.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Reduced-Solvent Reaction Systems

A major focus of green chemistry is the replacement of hazardous organic solvents. Many traditional amide bond formations use dipolar aprotic solvents like DMF and NMP, which are facing regulatory scrutiny. luxembourg-bio.com A significant advancement is the development of amidation reactions in aqueous media. luxembourg-bio.com This approach is challenging because water can hydrolyze the activated carboxylic acid intermediate. However, certain coupling reagents have been identified that perform effectively in water, where the rate of aminolysis is significantly faster than the rate of hydrolysis. Reagents such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and the combination of DIC (N,N'-Diisopropylcarbodiimide) with HOPO (2-hydroxypyridine-N-oxide) have shown promise in aqueous systems. luxembourg-bio.com

Catalytic Transformations for Enhanced Atom Economy

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. In the context of derivatizing this compound, this can be applied in several ways:

Catalysis in Acyl Chloride Formation: The synthesis of acyl chlorides from carboxylic acids using oxalyl chloride is often accelerated by a catalytic amount of DMF. chemicalbook.com

Esterification and Amidation Catalysis: Reactions to form esters and amides can be catalyzed by small amounts of reagents like 4-(dimethylamino)pyridine (DMAP) or acids. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign catalytic approach. Lipases, such as Novozym® 435 (an immobilized form of Candida antarctica lipase (B570770) B), can catalyze the direct formation of amides from carboxylic acids and amines, often in non-polar organic solvents or even solvent-free systems. scispace.com This method avoids the need for coupling agents and operates under mild conditions. scispace.com

Sustainable Reagent Selection

The choice of reagents has a direct impact on the sustainability of a chemical process. This involves considering not only the reagent's efficiency but also its toxicity and the nature of its byproducts.

For amide formation, there is a move away from classical coupling reagents like DCC, which generate insoluble and difficult-to-remove dicyclohexylurea byproduct. Newer reagents are designed to have byproducts that are water-soluble, simplifying purification. Furthermore, the use of catalytic systems, especially biocatalysts like enzymes, represents a significant step forward. scispace.com Enzymes are biodegradable, operate under mild conditions (reducing energy consumption), and exhibit high selectivity, which minimizes the formation of unwanted side products. scispace.com The use of propanephosphonic acid anhydride (T3P®) is another example of a more sustainable choice, as its byproducts are generally easier to handle than those of many other coupling agents. researchgate.net

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity can be assembled.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of 4-(benzyloxy)-2-isobutoxybenzoic acid is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group, the isobutoxy group, and the substituted benzene (B151609) ring.

The protons of the benzyloxy group would appear as a singlet for the methylene (B1212753) protons (-CH₂-) and a multiplet for the phenyl protons. The methylene protons, being adjacent to an oxygen atom and a phenyl ring, are anticipated to resonate in the downfield region. The five protons of the phenyl ring would likely show complex splitting patterns typical for a monosubstituted benzene ring.

The isobutoxy group protons would present a characteristic set of signals. A doublet for the six equivalent methyl protons (-CH(CH₃)₂), a multiplet for the methine proton (-CH(CH₃)₂), and a doublet for the methylene protons (-OCH₂-) are expected. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a lower field compared to the methyl and methine protons.

The aromatic protons of the benzoic acid ring system are expected to show a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The substitution pattern would lead to three distinct aromatic proton signals, likely appearing as a doublet, a doublet of doublets, and a singlet or a narrowly split doublet, depending on the coupling constants. The proton ortho to the carboxylic acid group would be the most deshielded.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationPredicted Coupling Constant (J, Hz)
Carboxylic acid (-COOH)~11.0 - 13.0Broad Singlet1HN/A
Aromatic H (ortho to -COOH)~7.8 - 8.0Doublet1H~8.0 - 9.0
Aromatic H (ortho to -OBn)~7.0 - 7.2Doublet of Doublets1H~8.0 - 9.0, ~2.0 - 3.0
Aromatic H (meta to -COOH)~6.8 - 7.0Doublet1H~2.0 - 3.0
Benzyloxy Phenyl H's~7.3 - 7.5Multiplet5H-
Benzyloxy -CH₂-~5.1Singlet2HN/A
Isobutoxy -OCH₂-~3.8Doublet2H~6.0 - 7.0
Isobutoxy -CH-~2.0 - 2.2Multiplet1H~6.0 - 7.0
Isobutoxy -CH(CH₃)₂~1.0Doublet6H~6.0 - 7.0

Carbon-13 (¹³C) NMR for Backbone Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing above 165 ppm. The aromatic carbons will resonate in the range of approximately 110-165 ppm. The carbons attached to oxygen atoms (C-4 and C-2) will be more deshielded and appear at the lower end of this range. The carbons of the benzyloxy group will show signals for the phenyl ring and the methylene carbon, with the latter appearing around 70 ppm. The isobutoxy group carbons will have characteristic shifts, with the O-CH₂ carbon being the most downfield of this group, followed by the methine and then the methyl carbons.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)~168 - 172
Aromatic C-1 (-CCOOH)~120 - 125
Aromatic C-2 (-CO-isobutoxy)~158 - 162
Aromatic C-3~110 - 115
Aromatic C-4 (-O-benzyloxy)~160 - 165
Aromatic C-5~115 - 120
Aromatic C-6~130 - 135
Benzyloxy Phenyl C's~127 - 137
Benzyloxy -CH₂-~70 - 72
Isobutoxy -OCH₂-~74 - 76
Isobutoxy -CH-~28 - 30
Isobutoxy -CH(CH₃)₂~19 - 21

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the adjacent aromatic protons on the benzoic acid ring, and within the isobutoxy group, the coupling between the -OCH₂- protons and the -CH- proton, and between the -CH- proton and the -CH(CH₃)₂ protons. researchgate.netyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. nih.gov It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal of the benzyloxy -CH₂- to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the benzyloxy -CH₂- protons and the aromatic C-4, and between the isobutoxy -OCH₂- protons and the aromatic C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the isobutoxy group and the adjacent aromatic proton, as well as the proximity of the benzyloxy group to its neighboring aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the determination of its molecular formula. The calculated exact mass can then be compared to the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass:

Molecular FormulaCalculated Monoisotopic Mass
C₁₈H₂₀O₄300.1362 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would cause the molecular ion of this compound to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule.

Key expected fragmentation pathways would include:

Loss of the isobutoxy group: A significant fragment would likely correspond to the loss of the isobutoxy radical (•OCH₂CH(CH₃)₂), resulting in a benzyloxybenzoyl cation.

Loss of the benzyl (B1604629) group: Cleavage of the benzylic ether bond would lead to the formation of a stable benzyl cation (m/z 91) and a 2-isobutoxy-4-hydroxybenzoic acid radical cation. The benzyl cation is often a prominent peak in the mass spectra of benzyl ethers. nist.gov

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion or subsequent fragment ions is a common fragmentation pathway for benzoic acids. docbrown.infolibretexts.org

Fragmentation of the isobutyl chain: The isobutyl group itself can fragment, for instance, through the loss of a methyl radical (•CH₃).

Predicted Key Fragments in Mass Spectrum:

m/zPlausible Fragment IdentityFragmentation Pathway
300[M]⁺ (Molecular Ion)-
227[M - C₄H₉O]⁺Loss of isobutoxy radical
211[M - C₇H₇]⁺Loss of benzyl radical
121[C₇H₅O₂]⁺Fragment from cleavage of the ether linkages
91[C₇H₇]⁺Benzyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

Characteristic Vibrational Modes of Functional Groups

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a benzyloxy group, an isobutoxy group, and a substituted benzene ring. By analyzing the spectra of analogous compounds, such as 4-Benzyloxybenzoic acid and other alkoxy-substituted benzoic acids, the expected vibrational modes can be predicted. nist.govresearchgate.net

The most prominent features in the IR spectrum would include:

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrations. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations would also be present in the fingerprint region.

Ether Linkages (C-O-C): The molecule contains two ether linkages, one in the benzyloxy group and one in the isobutoxy group. The asymmetric C-O-C stretching vibrations are typically observed as strong bands in the 1260-1200 cm⁻¹ region, while the symmetric stretching vibrations appear in the 1150-1070 cm⁻¹ range.

Aromatic Ring (C=C and C-H): The presence of the benzene rings will be indicated by C=C stretching vibrations within the aromatic ring, which are expected to produce several sharp bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will likely appear as a group of weaker bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 900-675 cm⁻¹ region.

Isobutyl Group (-CH(CH₃)₂): The aliphatic C-H stretching vibrations of the isobutyl group will be observed in the 2960-2870 cm⁻¹ range. The characteristic bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups will also be present in the fingerprint region, typically around 1465 cm⁻¹ and 1370 cm⁻¹.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
C=O stretch1700 - 1680 (strong)
C-O stretch1320 - 1210
O-H bend1440 - 1395
Ether (Aryl-O-CH₂)Asymmetric C-O-C stretch1260 - 1200 (strong)
Ether (Alkyl-O-Aryl)Asymmetric C-O-C stretch1260 - 1200 (strong)
Aromatic RingC-H stretch3100 - 3000
C=C stretch1600 - 1450
C-H out-of-plane bend900 - 675
Isobutyl GroupC-H stretch2960 - 2870
C-H bend1465, 1370

This table is generated based on established infrared spectroscopy correlation tables and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

Electronic Transitions and Aromatic Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be dominated by π → π* transitions of the aromatic system. The presence of the carboxylic acid, benzyloxy, and isobutoxy groups as substituents will influence the position and intensity of the absorption bands.

Benzoic acid itself typically exhibits two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm, which shows fine structure. The substituents on the benzene ring in this compound are expected to cause a bathochromic shift (red shift) of these absorption maxima to longer wavelengths.

Benzyloxy and Isobutoxy Groups: These alkoxy groups are considered auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atoms can participate in resonance with the aromatic π-system, extending the conjugation and thus lowering the energy required for the π → π* transitions. This would lead to a red shift in the absorption bands.

Carboxylic Acid Group: The carboxylic acid group can also influence the electronic transitions. The position of the λ_max can be sensitive to the solvent polarity and pH.

It is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would show a primary absorption band at a wavelength longer than 230 nm and a secondary band shifted to a wavelength longer than 270 nm, likely with an increase in molar absorptivity (hyperchromic effect) due to the presence of the auxochromic ether groups.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

TransitionExpected λ_max (nm)Chromophore
π → π* (E2-band)> 230Substituted Benzene Ring
π → π* (B-band)> 270Substituted Benzene Ring

This table is a prediction based on the known UV-Vis spectra of benzoic acid and the expected effects of the benzyloxy and isobutoxy substituents.

Crystallography

Crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 4-(Benzyloxy)benzoic acid, provides a valuable model for predicting its solid-state architecture. nih.gov

It is highly probable that this compound will crystallize forming centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This is a very common and stable motif for carboxylic acids in the solid state. The O-H···O hydrogen bonds are expected to be the primary interaction governing the formation of these dimers.

Table 3: Predicted Crystallographic Data for this compound

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemLikely Monoclinic or TriclinicCommon for organic molecules of this type
Space GroupCentrosymmetricDue to dimer formation
Key Intermolecular InteractionO-H···O Hydrogen BondingFormation of carboxylic acid dimers
Molecular ConformationNon-planarSteric hindrance and rotational freedom

This table presents predicted crystallographic features based on the known crystal structure of 4-(Benzyloxy)benzoic acid and general principles of crystal engineering. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a theoretical framework for examining molecular structure, stability, and reactivity.

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis would typically yield data on bond lengths, bond angles, and dihedral angles. For a flexible molecule like 4-(Benzyloxy)-2-isobutoxybenzoic acid, with its rotatable benzyloxy and isobutoxy groups, conformational analysis would be crucial to identify the various low-energy conformers and their relative stabilities.

Table 1: Optimized Geometric Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Calculated Value
Bond Length C-O (ether) Data not available
Bond Length C=O (carboxyl) Data not available
Bond Angle O-C-C (isobutoxy) Data not available
Dihedral Angle C-O-C-C (benzyloxy) Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound has been found.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. actascientific.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. No FMO analysis for this compound has been published.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. walisongo.ac.idyoutube.comyoutube.com It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity. walisongo.ac.id For this compound, an ESP map would highlight the negative potential around the oxygen atoms of the carboxyl and ether groups and the positive potential near the acidic proton.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.goviosrjournals.org This is followed by molecular dynamics simulations to assess the stability of the predicted complex. scispace.comfip.org

Given that structurally related benzyloxy derivatives have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, one could hypothesize that this compound might interact with PPAR isoforms. nih.gov A molecular docking study would be necessary to test this hypothesis, predicting the specific interactions between the compound and the amino acid residues in the receptor's binding pocket.

Following docking, the binding affinity, often expressed as a docking score or free energy of binding (e.g., in kcal/mol), can be calculated to estimate the strength of the ligand-receptor interaction. nih.govnih.gov Pose analysis would involve examining the geometry and intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking) of the most favorable binding mode.

Table 3: Predicted Binding Affinity and Interacting Residues for this compound with a Hypothesized Target (Hypothetical Data)

Hypothesized Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
PPARα Data not available Data not available
PPARγ Data not available Data not available

Note: This table is for illustrative purposes only. No molecular docking studies for this compound have been reported.

Conformational Stability Studies in Simulated Environments

Investigations into the crystal structure of the parent compound, 4-(benzyloxy)benzoic acid, reveal key geometric parameters that are foundational to the stability of this class of molecules. nih.gov In its solid state, the two aromatic rings (the benzoic acid ring and the benzyl (B1604629) group ring) are not coplanar; they subtend a dihedral angle of 39.76 (9)°. nih.gov The ether linkage connecting the two parts of the molecule (C-O-C-C) adopts an anti conformation, with a torsion angle of -171.59 (12)°. nih.gov This arrangement is considered a stable, low-energy state. The observed bond length for the C4—O3 ether bond is 1.3601 (16) Å, which is shorter than a typical single bond, suggesting some degree of electronic conjugation between the oxygen's lone pair and the adjacent aromatic ring, further contributing to its stability. nih.gov

For this compound, the presence of the bulky isobutoxy group at the 2-position would introduce additional steric hindrance, likely influencing the preferred dihedral angles between the substituents and the benzoic acid plane. Computational modeling using methods like Density Functional Theory (DFT) would be required to determine the most stable conformers in various simulated environments, such as in aqueous solution or non-polar solvents, by calculating the potential energy surface as a function of key torsional angles. Such studies for similar molecules have shown that substituents on aromatic rings clearly favor specific arrangements to minimize steric clash and maximize electronic stability. ethz.ch

Table 1: Crystallographic Conformational Data for the Analog 4-(Benzyloxy)benzoic acid
ParameterValueSignificanceSource
Dihedral Angle (between aromatic rings)39.76 (9)°Describes the non-planar orientation of the two rings. nih.gov
C4—O3—C8—C9 Torsion Angle-171.59 (12)°Indicates a stable, extended anti conformation of the ether linkage. nih.gov
C4—O3 Bond Length1.3601 (16) ÅShorter length suggests partial double-bond character and electronic conjugation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

For a compound like this compound, QSAR models are developed by studying a series of its analogs where different parts of the molecule are systematically varied. The biological activity of each analog is measured experimentally, and this data is then correlated with calculated physicochemical or structural descriptors. dergipark.org.tr

The process typically involves:

Dataset Assembly: A collection of benzoic acid derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀) against a specific target is gathered. dergipark.org.tr

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, molar refractivity) or 3D descriptors (e.g., steric fields, electrostatic potentials). dergipark.org.trnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that links the descriptors to the biological activity. dergipark.org.tracs.org For instance, a 2D QSAR model might take the form of a linear equation where the biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀) is a function of several descriptors. dergipark.org.tr

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a set of compounds not used in model creation. dergipark.org.tr

A hypothetical QSAR model for a series of benzoic acid analogs might look like the equation below, where cLogP represents hydrophobicity and TPSA represents the topological polar surface area.

pIC₅₀ = β₀ + β₁(cLogP) - β₂(TPSA) + ...

Studies on benzoylaminobenzoic acid derivatives have successfully used these techniques to develop reliable 2D and 3D-QSAR models, which are then used to predict the activity of new analogs. dergipark.org.tr

The primary output of a QSAR model is the identification of molecular properties that are critical for biological activity. By analyzing the coefficients in the QSAR equation, chemists can determine which features to modify to enhance a compound's potency or selectivity.

For various series of benzoic acid analogs, QSAR studies have revealed several key features:

Hydrophobicity (Lipophilicity): An increase in hydrophobicity has been shown to be conducive to the inhibitory activity of certain benzoic acid derivatives. nih.gov This suggests that lipophilic substituents, such as the benzyloxy and isobutoxy groups in this compound, could be important for activity, potentially by facilitating membrane passage or binding to a hydrophobic pocket in the target protein.

Aromaticity and Molar Refractivity: These parameters, which relate to the size, polarizability, and electronic nature of the molecule, have also been positively correlated with the activity of benzoic acid analogs. nih.gov

Steric Factors: The size and shape of substituents play a critical role. 4D-QSAR analyses on similar phenolic structures have identified specific spatial regions where bulky groups are either favorable or unfavorable for binding to a receptor. nih.gov The placement of the isobutoxy group at the 2-position and the benzyloxy group at the 4-position would be critical determinants of the molecule's fit within a receptor binding site.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, like the carboxylic acid group, is often crucial for specific interactions with biological targets. nih.gov

Table 2: Key Descriptors in QSAR Models for Benzoic Acid Analogs
DescriptorPhysicochemical PropertyInfluence on Activity (Example)Source
HydrophobicityTendency to dissolve in lipids vs. waterPositive correlation with antibacterial activity nih.gov
Molar RefractivityMolecular volume and polarizabilityPositive correlation with inhibitory potential nih.gov
AromaticityPresence of aromatic ringsConducive for inhibitory activity nih.gov
Steric Fields3D shape and bulk of the moleculeDefines favorable/unfavorable regions for binding nih.gov
Hydrogen Bond Donors/AcceptorsAbility to form hydrogen bondsCrucial for specific receptor interactions nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. These predictions are vital for filtering out compounds with poor drug-like properties early in the discovery process, saving time and resources.

For this compound, a range of pharmacokinetic properties can be predicted using various computational models. These models are typically built from large datasets of experimentally measured properties.

Key predicted properties include:

Absorption: Oral bioavailability is often initially assessed by predicting intestinal absorption. One common method calculates the percentage of absorption (%ABS) based on the molecule's topological polar surface area (TPSA). nih.gov Compounds with high TPSA generally show lower absorption.

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five is a common filter. This rule suggests that poor absorption or permeation is more likely when a molecule has a molecular weight > 500 Da, a logP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. In silico tools can quickly calculate these properties and flag potential issues. nih.gov

Distribution: Predictions include the extent of plasma protein binding (PPB). mdpi.com High PPB can limit the concentration of free drug available to act on the target. The volume of distribution (Vd) can also be estimated, indicating whether a drug tends to stay in the bloodstream or distribute into tissues.

Metabolism: Computational systems can predict which cytochrome P450 (CYP450) enzymes are most likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion: The likely route and rate of excretion can be estimated, often by predicting clearance values.

Table 3: Representative In Silico ADMET Predictions for Benzoic Acid Derivatives
ParameterPredicted PropertyImportanceSource
% AbsorptionPercentage of drug absorbed after oral administrationIndicates potential for oral bioavailability. nih.gov
Lipinski's Rule of 5Compliance with criteria for drug-likenessFilters for compounds with favorable physicochemical properties for oral administration. nih.gov
Plasma Protein Binding (PPB)The fraction of drug bound to plasma proteinsAffects the concentration of free, active drug. mdpi.com
CYP450 InhibitionPotential to inhibit key metabolic enzymesPredicts risk of drug-drug interactions. nih.gov
Blood-Brain Barrier (BBB) PenetrationAbility to cross into the central nervous systemDetermines potential for CNS effects (desired or undesired). nih.gov

Biological Evaluation Preclinical, in Vitro and in Vivo Non Human Studies

Target-Specific Inhibitory or Modulatory Studies (In Vitro)

In vitro assays are fundamental in determining the specific molecular targets of a compound. Based on the activities of related structures, 4-(benzyloxy)-2-isobutoxybenzoic acid is hypothesized to interact with several key enzymes, proteins, and receptors.

The potential for this compound to act as an enzyme inhibitor or activator is suggested by studies on compounds with similar functional groups.

Glucokinase Activation: Glucokinase (GK) is a critical enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. researchgate.netnih.gov Structurally related benzamide (B126) derivatives have been identified as glucokinase activators (GKAs). nih.gov For instance, the replacement of a benzyloxy group with an aryl ether has been explored in the design of novel GKAs to improve metabolic stability while maintaining interaction with the enzyme's hydrophobic pocket. researchgate.net It is plausible that the benzyloxy moiety of this compound could confer some level of glucokinase modulatory activity.

AP-1 Inhibition: Activator protein 1 (AP-1) is a transcription factor implicated in inflammatory diseases and cancer. nih.govmedchemexpress.com Certain benzoic acid derivatives have been shown to inhibit AP-1 activity. nih.gov For example, T-5224, a compound containing a substituted benzoic acid, effectively inhibits the DNA binding of the c-Fos/c-Jun heterodimer, which constitutes AP-1. nih.gov This suggests that this compound could potentially interfere with AP-1 signaling pathways.

SMS2 Inhibition: Sphingomyelin synthase 2 (SMS2) is an enzyme involved in lipid metabolism and has been linked to atherosclerosis and inflammatory responses. researchgate.netnih.gov While direct evidence is lacking for benzoic acid derivatives, inhibitors of SMS2 have been developed, such as 2-quinolone derivatives, which are structurally distinct but highlight the possibility of targeting this enzyme with small molecules. researchgate.netsigmaaldrich.com The lipophilic nature of the benzyloxy and isobutoxy groups could facilitate interaction with membrane-bound enzymes like SMS2.

Proteasome Inhibition: The proteasome is a multi-catalytic protease complex that is a validated target in cancer therapy. nih.gov Bortezomib, a dipeptide boronic acid derivative containing a pyrazinoic acid moiety, is a well-known proteasome inhibitor. nih.gov While structurally different, the inhibition of the proteasome by aromatic acid derivatives suggests that benzoic acid-containing compounds could be explored for this activity.

The disruption of protein-protein interactions (PPIs) is a promising therapeutic strategy, particularly in oncology.

c-Myc-Max Interaction: The oncoprotein c-Myc forms a heterodimer with Max to regulate gene transcription, and its deregulation is common in many cancers. nih.govsemanticscholar.org Inhibition of the c-Myc-Max interaction is a key therapeutic goal. researchgate.net Small molecules with phenyl and substituted phenyl rings have been investigated as inhibitors of this interaction. For example, the introduction of a phenyl ring into certain scaffolds has been shown to increase the inhibitory effect on the c-Myc/Max protein interaction. researchgate.net The benzyloxy-phenyl group of this compound presents a structural motif that could potentially be optimized to interfere with the c-Myc-Max dimerization. Novel alkynyl-substituted phenylpyrazole derivatives have recently been reported to perturb the MYC/MAX interaction and induce MYC degradation. nih.gov

The interaction of small molecules with cell surface receptors can trigger or block signaling cascades.

EP2/EP4 Receptor Modulation: The prostaglandin (B15479496) E2 (PGE2) receptors EP2 and EP4 are implicated in inflammation, pain, and cancer. google.compatsnap.com Antagonists of these receptors are of significant therapeutic interest. nih.govacs.org Several small-molecule antagonists targeting the EP2 and EP4 receptors possess a carboxylic acid functionality, often a benzoic acid derivative, which is crucial for their binding and activity. Cryo-EM structures of human EP2 and EP4 receptors in complex with antagonists have revealed the binding pockets, providing a basis for the design of new inhibitors. biorxiv.org This suggests that this compound, with its benzoic acid core, has the potential to modulate the activity of these receptors.

Cellular Activity Profiling (In Vitro)

Cell-based assays provide insights into the physiological effects of a compound on whole cells, including its potential as an antimicrobial or anticancer agent.

The search for new drugs against Mycobacterium tuberculosis is a global health priority.

Compounds containing a benzyloxybenzyl moiety have been synthesized and evaluated for their antimycobacterial properties. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines showed promising activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov Specifically, halogen substitution on the benzyloxy ring enhanced the antimycobacterial potency. nih.gov Furthermore, benzoxazinone (B8607429) derivatives have also been investigated as antimycobacterial agents, with some showing high activity against resistant strains. nih.gov These findings suggest that the benzyloxy group is a favorable scaffold for antimycobacterial drug design, and thus this compound could possess antimycobacterial properties.

The regulation of the cell cycle is a key target in cancer therapy, and its disruption can lead to apoptosis or programmed cell death.

The induction of cell cycle arrest is a common mechanism of action for many anticancer compounds. mdpi.comnih.gov Studies on various small molecules have demonstrated their ability to halt the cell cycle at different phases. For instance, bauerane, a triterpenoid, induces S-phase cell cycle arrest in human lung cancer cells. nih.gov While direct studies on this compound are not available, related substituted benzoic acids and benzyl (B1604629) derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. The antiproliferative effects of such compounds are often evaluated using flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. mdpi.comguidetopharmacology.org

Gene Expression Modulation Studies

The impact of benzoic acid derivatives on gene expression is a critical area of investigation to understand their mechanism of action. Studies on related chemotypes often utilize reporter gene assays to quantify the modulation of specific genetic pathways. For instance, in the evaluation of peroxisome proliferator-activated receptor alpha (PPARα) agonists, a luciferase cell reporter assay is a common method. nih.gov This assay employs non-human mammalian cells engineered to express human PPARα, where the luciferase reporter gene is functionally linked to a PPARα-responsive promoter. nih.gov An increase in luciferase expression in cells treated with a compound indicates agonistic activity on PPARα. nih.gov

Cellular Uptake and Distribution Analysis

Understanding how a compound enters and distributes within a cell is fundamental to its biological evaluation. The cellular uptake of carboxylated molecules can occur through various active, energy-dependent endocytic pathways. plos.org Pharmacological inhibitors are frequently used to dissect these mechanisms. plos.org For example, inhibitors can target clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. plos.org

Studies on model carboxylated nanoparticles have shown that the specific uptake mechanism can be cell-line dependent. plos.org For instance, in certain human cell lines, uptake is significantly reduced by agents that disrupt the actin cytoskeleton or by chlorpromazine, an inhibitor of clathrin-mediated endocytosis. plos.org These studies suggest that the cellular entry of a compound like this compound would likely involve one or more of these active transport processes, a factor that is crucial for its intracellular target engagement.

In Vivo (Non-Human) Exploratory Studies

Proof-of-Concept Studies in Animal Models

Proof-of-concept studies in animal models are essential for providing mechanistic insights and demonstrating target engagement in a living system. For chemotypes related to this compound, such as PPARα agonists, animal models of disease are employed to demonstrate in vivo efficacy. One example is the streptozotocin (B1681764) (STZ)-induced vascular leakage model in rats, which is relevant for studying diabetic retinopathy. nih.gov In this model, the administration of a test compound can be evaluated for its ability to ameliorate inflammation and vascular leakage. nih.gov

In other contexts, such as immunology, analogs have been used as co-adjuvants in murine vaccination studies. nih.gov When combined with a standard adjuvant like monophosphoryl lipid A (MPLA), certain compounds have been shown to significantly enhance antigen-specific antibody titers compared to the adjuvant alone. nih.gov For derivatives targeting the nervous system, a mouse model of neuropathic pain has been utilized to demonstrate efficacy, showing a dose-dependent inhibition of pain responses. nih.gov These studies provide critical in vivo validation of the compound's proposed mechanism of action.

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic (PK) profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its potential as a therapeutic agent. Preclinical PK studies are conducted in various animal species to predict human pharmacokinetics. These studies often reveal that achieving adequate systemic exposure can be a challenge, sometimes due to poor oral bioavailability or rapid clearance. mdpi.com

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, and human) are conducted to assess the rate of metabolism. nih.govnih.gov Glucuronidation has been identified as a primary metabolic pathway for some complex benzoic acid derivatives in all species tested. nih.gov

In vivo PK parameters are determined following administration through various routes, such as intravenous (IV) and oral (PO). mdpi.com Data from these studies are used for allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict human PK parameters like clearance (CL) and volume of distribution (Vss). nih.gov Plasma protein binding is another critical parameter, with some compounds exhibiting high binding to proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov

Table 1: Representative Preclinical Pharmacokinetic Data for a Benzoic Acid Derivative

Parameter Mouse Rat Dog Monkey Human (predicted)
Plasma Protein Binding (fu, %) ~2-5% ~10% ~2-5% ~2-5% ~1.8-2.8%
Primary Metabolic Pathway Glucuronidation Glucuronidation Glucuronidation Glucuronidation Glucuronidation

Data is illustrative and based on findings for related compounds. nih.govnih.gov

Strategies to improve the PK profile, such as formulating the compound in an oil-based vehicle for subcutaneous administration to create a depot effect, have been successfully employed to extend the half-life and increase systemic exposure. mdpi.com

Structure-Activity Relationship (SAR) Derivation

Correlation of Structural Features with Observed Biological Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For benzoic acid derivatives, SAR studies have been crucial in optimizing potency and selectivity. nih.goviomcworld.com

In the development of PPARα agonists, deconstruction of a rigid quinoline (B57606) core into a more flexible 4-benzyloxy-benzylamino scaffold was guided by in-silico modeling to improve complementarity to the ligand-binding pocket. nih.gov Subsequent modifications to this scaffold, such as the introduction of different substituents, led to the identification of analogs with significantly improved cellular potency and selectivity for PPARα over other isoforms. nih.gov For instance, it was found that incorporating the classic α-gem-dimethyl carboxylate "head-group" could lead to pan-agonism and decreased potency in this particular chemotype. nih.gov

For other classes of benzoic acid derivatives, SAR studies have revealed the importance of specific substitutions for activity. In a series of compounds designed to enhance NF-κB activation, a 2,5-dimethylphenyl substituent on a thiazole (B1198619) ring and a benzoyl-4-(sulfonylpiperidine) group were identified as key for potency. nih.gov SAR studies on GPR34 antagonists led to the discovery that specific substitutions on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold were critical for achieving high potency. nih.gov These studies often involve the synthesis and screening of a library of related compounds to systematically probe the effect of different functional groups. nih.govebi.ac.uk

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Monophosphoryl lipid A (MPLA)
Chlorpromazine

Potential Applications in Materials Science and Medicinal Chemistry Research As a Building Block

Role as a Synthetic Intermediate for Complex Molecules

The primary potential of 4-(Benzyloxy)-2-isobutoxybenzoic acid lies in its role as a versatile synthetic intermediate. The carboxylic acid group is a highly reactive handle that can be readily converted into a variety of other functional groups. For instance, it can be transformed into an acyl chloride by reacting with agents like oxalyl chloride or thionyl chloride. chemicalbook.com This activated form can then react with alcohols or amines to form esters and amides, respectively. This versatility is crucial in constructing larger, more complex molecules.

The benzyloxy group serves a dual purpose. It can act as a stable protecting group for the phenolic hydroxyl, which can be removed under specific hydrogenolysis conditions if the free phenol (B47542) is required at a later synthetic stage. Furthermore, the benzyl (B1604629) group itself can participate in non-covalent interactions, such as π-stacking, which can be important for the molecular recognition properties of the final product. The applications of related compounds, such as 4-benzyloxybenzoic acid in the preparation of phenylene bis(4-benzyloxybenzoate) and complex chroman derivatives, highlight the utility of the benzyloxybenzoate scaffold in building elaborate molecular structures. sigmaaldrich.com

Design of Novel Scaffolds Incorporating the Benzyloxy and Isobutoxy Moieties

The design of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. researchgate.net The structure of this compound is well-suited for this purpose. The two different alkoxy groups, benzyloxy and isobutoxy, offer a way to fine-tune the physicochemical properties of molecules derived from this scaffold.

The Benzyloxy Moiety: This group provides a degree of rigidity and can establish specific interactions with biological targets, such as enzymes or receptors. Its aromatic nature can be crucial for binding affinity. Research into novel inhibitors has shown the incorporation of benzyloxy groups into scaffolds designed to target specific cellular pathways. nist.gov

The Isobutoxy Moiety: The isobutyl group is a branched, non-polar alkyl chain. Its inclusion can significantly enhance the lipophilicity of a molecule, which is a critical parameter for modulating solubility and cell membrane permeability. The steric bulk of the isobutoxy group, particularly at the ortho position to the carboxylic acid, can be used to control the conformation of the molecule and to probe steric constraints within the binding pockets of target proteins. The use of isobutyl groups in pharmaceutical intermediates like 4-isobutylbenzoic acid underscores their relevance in drug design.

By combining these features, chemists can design novel scaffolds with tailored properties for applications ranging from liquid crystals, where molecular shape and intermolecular forces are key nih.goved.govunirioja.es, to medicinal chemistry, where precise three-dimensional structures are required for biological activity.

Development of Molecular Probes for Biological Research

Molecular probes are essential tools for studying biological processes. They are molecules designed to interact with a specific target and report on its presence or activity, often through a fluorescent or radioactive signal. The this compound scaffold could be adapted for the development of such probes.

The core structure can be synthetically modified to include a reporter group. For example, a fluorescent dye could be attached via an ester or amide linkage at the carboxylic acid position. The benzyloxy and isobutoxy groups would then serve as the "recognition" elements, directing the probe to a specific binding site. The distinct nature of these two ether groups allows for a high degree of structural diversity, enabling the creation of a library of probes with varying affinities and selectivities for their biological targets. The study of alkoxy-substituted benzoic acids has shown that modifications to the alkoxy chains can significantly influence molecular self-assembly and properties, a principle that can be applied to the design of highly specific molecular probes. researchgate.net

Data Tables

Table 1: Chemical Identifiers and Predicted Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.35 g/mol
Predicted XLogP3 4.5
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 4
Predicted Rotatable Bond Count 7
Predicted pKa ~4.0 (Estimated based on substituted benzoic acids)
Appearance Predicted to be a white to off-white solid

Note: Most properties are computationally predicted or estimated based on structurally similar compounds due to the lack of experimental data for this specific molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR δ ~12-13 ppm (s, 1H, COOH), δ ~7.8-8.0 ppm (d, 1H, Ar-H), δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), δ ~6.6-6.8 ppm (m, 2H, Ar-H), δ ~5.1 ppm (s, 2H, OCH₂Ph), δ ~3.8 ppm (d, 2H, OCH₂CH(CH₃)₂), δ ~2.0-2.2 ppm (m, 1H, CH(CH₃)₂), δ ~1.0 ppm (d, 6H, CH(CH₃)₂)
¹³C NMR δ ~165-170 ppm (C=O), δ ~160-163 ppm (Ar-C-O), δ ~158-160 ppm (Ar-C-O), δ ~136-138 ppm (Ar-C), δ ~132-134 ppm (Ar-CH), δ ~127-129 ppm (Ar-CH, benzyl), δ ~115-120 ppm (Ar-C), δ ~105-108 ppm (Ar-CH), δ ~100-102 ppm (Ar-CH), δ ~75-77 ppm (OCH₂CH), δ ~70-72 ppm (OCH₂Ph), δ ~28-30 ppm (CH(CH₃)₂), δ ~19-21 ppm (CH(CH₃)₂)
IR (Infrared) ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (Ar-O stretch), ~1050 cm⁻¹ (Alkyl-O stretch)
Mass Spec (MS) Predicted molecular ion [M]⁺ at m/z = 300.1362

Note: These are predicted values based on established principles of spectroscopy and data from analogous compounds. nih.govfiveable.mepressbooks.pubopenstax.orglibretexts.org Actual experimental values may vary.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The current synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid and its analogs often relies on established, multi-step procedures. A key area for future research is the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Future research should focus on:

Advanced Coupling Reactions: While methods like using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts are common for esterification steps in related syntheses nih.govtubitak.gov.tr, exploring newer and more efficient coupling agents could improve yields and reduce reaction times. The use of carbodiimides like EDC.HCl in conjunction with additives such as HOBt has also been documented for creating amide bonds in similar benzyloxy-containing structures and could be adapted. nih.gov

Green Chemistry Approaches: Investigation into greener synthetic methodologies is crucial. This could involve using less hazardous solvents, reducing the number of synthetic steps (atom economy), and exploring catalytic methods that minimize waste. For instance, replacing traditional solvents with options like tert-butyl alcohol has been noted in related syntheses. nih.gov

Enzymatic and Biocatalytic Methods: A significant research gap exists in the application of biocatalysis for the synthesis of this compound. Employing enzymes, such as lipases for esterification or etherification steps, could offer high selectivity and milder reaction conditions. Frameworks for predicting novel synthetic pathways using enzymatic reactions, such as those involving 2-keto-acid decarboxylase and alcohol dehydrogenase, could be adapted to design biocatalytic routes for precursors of the target molecule. kaist.ac.kr

Flow Chemistry: The adoption of continuous flow chemistry could provide better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Identification of Additional Biological Targets

Research has primarily linked derivatives of this compound to the modulation of PPARα. nih.gov However, the benzyloxy pharmacophore is present in molecules that interact with a diverse range of biological targets, suggesting that derivatives of this benzoic acid could have broader therapeutic applications.

Potential new targets for investigation include:

Monoamine Oxidase B (MAO-B): The benzyloxy group is a critical feature in potent and selective MAO-B inhibitors, which are relevant for treating neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Research has shown that isatin-based benzyloxybenzene derivatives and benzyloxy chalcones exhibit significant MAO-B inhibitory activity. nih.govnih.gov Future studies should screen this compound derivatives for similar activity.

Histone Deacetylases (HDACs): Novel benzyloxyquinoxaline derivatives have been identified as inhibitors of HDAC-6, showing antiproliferative effects in various cancer cell lines. mdpi.com Given the structural similarities, exploring the potential of this compound derivatives as HDAC inhibitors could open new avenues in cancer therapeutics.

Cytosolic Phospholipase A2α (cPLA2α): N-substituted 4-sulfamoylbenzoic acid derivatives, which share a core benzoic acid structure, have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes. researchgate.net This suggests that derivatives of this compound might also modulate this pathway.

Nuclear Receptors: Beyond PPARα, the broader family of nuclear receptors presents potential targets. PPARs consist of three subtypes (α, γ, and δ/β) that regulate metabolism and inflammation, and despite high sequence similarity, they can be targeted selectively. nih.gov Investigating the selectivity profile of this compound and its derivatives across all PPAR subtypes is a logical next step.

Deepening Mechanistic Understanding at the Molecular Level

A comprehensive understanding of how this compound and its derivatives interact with their biological targets at a molecular level is currently lacking. Such knowledge is essential for rational drug design and the development of next-generation compounds with improved potency and selectivity.

Key research gaps to address include:

Structural Biology Studies: There is a need for X-ray crystallography or cryo-electron microscopy studies to resolve the co-crystal structures of active derivatives bound to their target proteins (e.g., the PPARα ligand-binding domain). This would provide precise details about the binding mode and the key intermolecular interactions.

Computational Modeling: Advanced computational techniques, such as molecular dynamics (MD) simulations, can complement experimental data. MD simulations have been used to analyze the stability of protein-ligand complexes for other benzyloxy-containing inhibitors like those for MAO-B. nih.gov Such studies could elucidate how the benzyloxy and isobutoxy groups contribute to binding affinity and selectivity, and how conformational changes in the receptor are induced upon ligand binding.

Structure-Activity Relationship (SAR) Studies: While some SAR work has been done on related chemotypes nih.gov, a systematic investigation of this compound is needed. This involves synthesizing a library of analogs by modifying the isobutoxy and benzyloxy groups and the substitution pattern on the benzoic acid ring to determine how these changes affect biological activity. For example, studies on other benzyloxy compounds have highlighted the relevance of the group's position for MAO-B inhibition. nih.gov

Investigation of Stereochemical Impact on Activity (if chiral centers are introduced in derivatives)

The parent compound, this compound, is achiral. However, the introduction of chiral centers in its derivatives could have a profound and clinically relevant impact on their pharmacological properties.

Future research should explore:

Synthesis of Chiral Derivatives: Chiral centers can be introduced, for instance, by modifying the isobutoxy group (e.g., using (R)- or (S)-2-methyl-1-butanol as a precursor) or by adding chiral substituents to the benzene (B151609) ring or the benzyl (B1604629) group. The use of benzyloxy-containing chiral intermediates is established in organic synthesis.

Stereoselective Synthesis and Separation: Developing stereoselective synthetic methods to produce single enantiomers is critical. Alternatively, racemic mixtures can be synthesized and then separated using chiral chromatography.

Evaluation of Enantiomeric Activity: Once individual stereoisomers are isolated, they must be tested separately to determine if the biological activity is stereospecific. It is common for one enantiomer to be significantly more potent or to have a different pharmacological profile than the other. Research on compounds like (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid underscores the importance of stereochemistry in biological interactions. This investigation is a crucial step in optimizing drug candidates for improved efficacy and reduced off-target effects.

Q & A

Q. What experimental techniques are recommended for structural characterization of 4-(Benzyloxy)-2-isobutoxybenzoic acid?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. This method provides unit cell parameters (e.g., monoclinic system with space group P21/n), bond lengths, angles, and intermolecular interactions. For example, SC-XRD analysis of the closely related 4-(benzyloxy)benzoic acid revealed a monoclinic lattice with a = 10.0564 Å, b = 3.9985 Å, c = 28.2235 Å, and β = 97.744° . Complementary techniques like FT-IR and NMR (¹H/¹³C) should confirm functional groups and substituent positions.

Q. What safety protocols are critical when handling this compound in the lab?

While direct safety data for this compound are limited, analogous benzoic acid derivatives require:

  • Personal protective equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors.
  • Storage: Keep containers sealed in a cool, dry, ventilated area to prevent degradation . Always consult safety data sheets (SDS) for structurally similar compounds and conduct a risk assessment.

Q. How can researchers determine key physicochemical properties (e.g., solubility, melting point) of this compound?

Use differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for thermal stability. Solubility can be tested in solvents (e.g., DMSO, ethanol) via gravimetric or UV-Vis methods. For example, 4-methoxybenzoic acid (a structural analog) has a reported melting point of 182–184°C and sublimation enthalpy (ΔsubH°) of 114.7 kJ/mol . Compare results with computational predictions (e.g., COSMO-RS) to validate experimental data.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved for this compound?

Conflicting spectral data often arise from impurities, solvent effects, or tautomerism. For example, hydroxyl or carboxyl proton signals in NMR may shift due to hydrogen bonding. To resolve this:

  • Purify the compound via recrystallization or column chromatography.
  • Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference.
  • Compare with high-purity reference standards (e.g., NIST data for benzoic acid derivatives) . Advanced 2D NMR techniques (e.g., HSQC, NOESY) can clarify ambiguous proton-carbon correlations.

Q. What strategies optimize the synthetic yield of this compound, considering steric hindrance?

The isobutoxy and benzyloxy groups introduce steric challenges. Strategies include:

  • Protecting groups: Temporarily block reactive sites (e.g., carboxyl group) using tert-butyl or methyl esters.
  • Coupling reactions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic ether formation, as seen in analogous phenylboronic acid syntheses .
  • Microwave-assisted synthesis: Enhance reaction rates and yields under controlled thermal conditions. Monitor reaction progress via LC-MS or TLC, and optimize molar ratios of reagents to mitigate steric effects.

Q. How can researchers design assays to evaluate the biological activity of this compound (e.g., enzyme inhibition)?

For enzyme inhibition studies:

  • Target selection: Prioritize enzymes with active sites accommodating bulky substituents (e.g., lipases, cytochrome P450).
  • In vitro assays: Use fluorescence-based or colorimetric methods (e.g., NADH depletion for oxidoreductases).
  • Structure-activity relationship (SAR): Compare activity with analogs like 4-hydroxybenzoic acid, which shows antimicrobial properties . Molecular docking (e.g., AutoDock Vina) can predict binding modes, guiding experimental design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.